Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its antioxidant properties, which may have therapeutic benefits.
Industry: Employed in the stabilization of lubricants, fuels, and plastics
Mechanism of Action
The antioxidant activity of Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, forming stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but different molecular structure.
4,4’-Thiobis(6-tert-butyl-m-cresol): A related compound with similar antioxidant activity but different substituents on the phenol rings
Uniqueness: Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to form stable phenoxyl radicals makes it particularly effective in preventing oxidative degradation .
Properties
CAS No. |
4673-51-2 |
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Molecular Formula |
C28H42O2S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C28H42O2S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
DQSYGNJXYMAPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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